4-(2-chloroethyl)-3-methyl-1H-pyrazole
Overview
Description
4-(2-chloroethyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a chloroethyl group and a methyl group attached to the pyrazole ring
Mechanism of Action
- By directly attacking DNA, it prevents the strands from uncoiling and separating, which is essential for DNA replication. Consequently, affected cells can no longer divide .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound is administered orally or intravenously. It distributes widely in tissues. The liver metabolizes it, forming active intermediates. Elimination occurs primarily through urine. The compound’s pharmacokinetics influence its efficacy and toxicity .
Result of Action
Action Environment
- The compound’s stability and efficacy may be influenced by factors such as pH, temperature, and light exposure. Optimal action occurs within specific physiological conditions. Proper storage and handling are crucial to maintain its effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-3-methyl-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. The purification process may include distillation, crystallization, and advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of 4-(2-ethyl)-3-methyl-1H-pyrazole.
Scientific Research Applications
4-(2-chloroethyl)-3-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(2-chloroethyl)-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and biological activity.
3-methyl-1H-pyrazole: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
4-(2-bromoethyl)-3-methyl-1H-pyrazole: Similar structure but with a bromoethyl group, which may exhibit different reactivity due to the nature of the halogen.
Uniqueness
4-(2-chloroethyl)-3-methyl-1H-pyrazole is unique due to the presence of both the chloroethyl and methyl groups, which confer specific chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry and a promising candidate for biological studies.
Properties
IUPAC Name |
4-(2-chloroethyl)-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c1-5-6(2-3-7)4-8-9-5/h4H,2-3H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPOYPFJXPCNJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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